molecular formula C7H14N6S2 B579582 Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) CAS No. 19482-79-2

Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone)

Cat. No. B579582
CAS RN: 19482-79-2
M. Wt: 246.351
InChI Key: FOXCNJIXNPPBFV-UHFFFAOYSA-N
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Description

Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) is an organic compound that has been used in various studies and experiments . It is often used as a reagent in organic synthesis . It has been demonstrated as an intermediate in the metabolism of acetone and its derivatives in isolated cell preparations, in various culture media, and in vivo in certain animals .


Synthesis Analysis

A series of four “mixed” bis(thiosemicarbazone) keto aldehyde derivatives containing dissimilar thiosemicarbazone functions were synthesized and evaluated as ligands for preparation of radiocopper-labeled radiopharmaceuticals .


Chemical Reactions Analysis

Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) has been used in the synthesis of various compounds and has been shown to interact with other substances in chemical reactions .

Safety And Hazards

In studies, Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) has been used at doses well below the maximum tolerated dose, with no signs of toxicity to the subjects .

properties

IUPAC Name

1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRMMJOMMTPKJ-ZVSIBQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC)C=NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NC)/C=N/NC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone)

CAS RN

673-68-7
Record name Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTSM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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